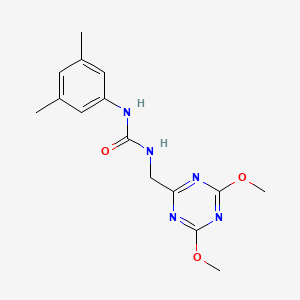

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea

Description

This compound features a 1,3,5-triazine core substituted with two methoxy groups at the 4- and 6-positions. A methylene bridge connects the triazine ring to a urea functional group, which is further linked to a 3,5-dimethylphenyl moiety. Its synthesis likely involves nucleophilic substitution on cyanuric chloride (2,4,6-trichlorotriazine), followed by sequential methoxylation and coupling reactions, as inferred from analogous procedures in and .

Properties

IUPAC Name |

1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-9-5-10(2)7-11(6-9)17-13(21)16-8-12-18-14(22-3)20-15(19-12)23-4/h5-7H,8H2,1-4H3,(H2,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJXINYLYXEVPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires stringent control of reaction parameters, including temperature, pressure, and reaction time, to ensure consistent quality and performance of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles (e.g., amines, thiols); reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.

Scientific Research Applications

Agricultural Applications

Herbicide Development

The compound is being investigated for its role as a herbicide. Its triazine structure allows it to interact with plant growth regulators and inhibit specific biochemical pathways in target weeds. Research indicates that derivatives of triazine compounds can effectively manage weed populations while minimizing impact on non-target species .

Fungicidal Properties

Studies have shown that compounds similar to 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea exhibit fungicidal activity against various plant pathogens. This application is particularly relevant in crop protection strategies where fungal diseases pose significant threats to yield and quality .

Pharmaceutical Applications

Anticancer Activity

Research has indicated that triazine derivatives possess anticancer properties. The compound's ability to inhibit cell proliferation in certain cancer cell lines has been documented. Mechanistic studies suggest that it may induce apoptosis through the modulation of specific signaling pathways .

Antimicrobial Properties

The compound shows promise as an antimicrobial agent. Its efficacy against a range of bacteria and fungi suggests potential use in developing new antibiotics or preservatives for food and pharmaceutical products .

Materials Science Applications

Polymer Chemistry

In materials science, 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea can be utilized as a building block for synthesizing advanced polymers. Its unique chemical structure allows for the formation of cross-linked networks that enhance material properties such as thermal stability and mechanical strength .

Nanotechnology

The compound's application in nanotechnology is being explored for the development of nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release profiles makes it a candidate for targeted therapy in cancer treatment .

Case Studies

Mechanism of Action

The mechanism of action of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The triazine ring and urea moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

Table 1: Key Structural Differences and Similarities

Key Observations :

- Triazine Substitutions: The target compound and Cinosulfuron share 4,6-dimethoxy groups, which enhance electron deficiency and reactivity toward nucleophilic agents. In contrast, Gedatolisib uses morpholino substituents, improving solubility and target binding in kinase inhibition .

- Urea Linkage: The target compound’s 3,5-dimethylphenyl group contrasts with Cinosulfuron’s sulfonylphenyl moiety, which is critical for herbicidal activity . TRI replaces urea with a vinyl-aniline group, reducing hydrogen-bonding capacity but enabling antifungal action .

- Stability: Methoxy groups (target compound, Cinosulfuron) confer greater stability compared to morpholino groups (Gedatolisib), which are prone to oxidative degradation .

Stability and Metabolic Considerations

- The target compound’s methoxy groups likely reduce metabolic degradation compared to Gedatolisib’s morpholino rings, which undergo oxidation and demethylation in plasma .

- Pyrazole-linked ureas () exhibit high crystallinity, enhancing stability under storage conditions .

Biological Activity

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea is a compound that has garnered attention due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a triazine ring substituted with dimethoxy groups and a phenyl urea moiety. Its chemical structure can be represented as follows:

Biological Activity Overview

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea exhibits various biological activities including:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. The mechanism involves interaction with specific protein targets that are crucial for cell survival and proliferation.

- Antimicrobial Properties : The compound has shown potential against various microbial strains, suggesting its use in treating infections.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through hydrogen bonding and hydrophobic interactions. Molecular dynamics simulations have revealed that the triazine moiety plays a significant role in binding to target proteins.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxic effects. The IC50 values were found to be lower than those of standard chemotherapeutic agents like doxorubicin in certain cell lines (e.g., Jurkat and A-431) .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Jurkat | 10 | Doxorubicin | 15 |

| A-431 | 8 | Doxorubicin | 12 |

Antimicrobial Activity

In vitro tests have shown that the compound possesses antimicrobial properties against several pathogens. For instance, it displayed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of the dimethoxy groups on the triazine ring enhances the compound's biological activity. Modifications to the phenyl ring also affect potency; specifically, substitutions at the para position have been linked to increased cytotoxic effects .

Q & A

Basic: What are the key methodological considerations for synthesizing 1-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea?

Synthesis typically involves multi-step coupling reactions. A common approach includes:

- Step 1 : Reacting 4,6-dimethoxy-1,3,5-triazine-2-carboxylic acid derivatives with methylating agents (e.g., iodomethane) to introduce the methyl group.

- Step 2 : Coupling the triazine intermediate with 3,5-dimethylphenyl isocyanate or urea precursors.

- Purification : Use flash chromatography (petroleum ether/ethyl acetate gradients) and recrystallization to achieve >95% purity .

Critical parameters : - Temperature control (-35°C to room temperature) to minimize side reactions.

- Anhydrous conditions (e.g., dry DCM under inert atmosphere) to prevent hydrolysis of reactive intermediates .

Basic: How is the structural integrity of this compound validated in academic research?

Structural confirmation employs:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.8–4.2 ppm (methoxy groups), δ 6.5–7.2 ppm (aromatic protons from 3,5-dimethylphenyl).

- ¹³C NMR : Signals at ~165 ppm (urea carbonyl), ~170 ppm (triazine carbons).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error (e.g., [M+H]⁺ calculated for C₁₈H₂₂N₆O₃: 394.1756) .

- X-ray Crystallography (if crystalline): Resolves bond angles and confirms spatial arrangement of the triazine and urea moieties .

Basic: What stability profiles are observed for this compound under physiological conditions?

- Plasma Stability : Rapid degradation in rat plasma (t₁/₂ < 2 hours) via N-demethylation and oxidation of the triazine ring .

- pH-Dependent Hydrolysis :

Advanced: What degradation pathways dominate under oxidative stress, and how are intermediates characterized?

Under oxidative conditions (e.g., H₂O₂ or rat liver microsomes):

- Primary Pathway : Terminal N-oxidation of the dimethylphenyl group, forming a hydroxylamine intermediate.

- Secondary Pathway : Morpholine ring oxidation (if present in analogs) or demethylation of methoxy groups on the triazine .

Analytical Tools : - LC-MS/MS : Identifies degradation products (e.g., m/z 410.2 for hydroxylamine derivative).

- Isotopic Labeling : Tracks demethylation using ¹³C-labeled methoxy groups .

Advanced: How does this compound interact with enzyme targets in herbicidal or pharmacological contexts?

- Herbicidal Action : Inhibits acetolactate synthase (ALS) in plants by mimicking the natural substrate, blocking branched-chain amino acid biosynthesis .

- Pharmacological Targets (hypothetical):

- Kinase Inhibition : Triazine derivatives bind ATP pockets in kinases (e.g., PI3K analogs), with IC₅₀ values in the nanomolar range .

Validation Methods :

- Kinase Inhibition : Triazine derivatives bind ATP pockets in kinases (e.g., PI3K analogs), with IC₅₀ values in the nanomolar range .

- Enzyme Assays : Measure IC₅₀ using fluorescence-based ALS activity kits.

- Molecular Docking : Simulate binding affinity with homology models of target enzymes .

Advanced: What computational strategies optimize the compound’s reactivity for target-specific applications?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers or protein binding pockets (e.g., 100-ns simulations in GROMACS).

Key Findings : - The urea carbonyl acts as a hydrogen bond acceptor, critical for target binding.

- Methoxy groups on the triazine enhance solubility but reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.